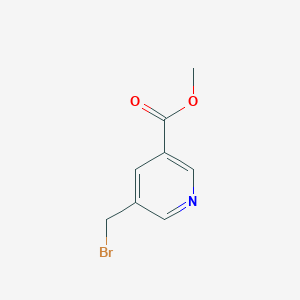

Methyl 5-(bromomethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZXIAKNBQNDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565663 | |

| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877624-38-9 | |

| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(bromomethyl)nicotinate is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and reactivity of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 877624-38-9 | [1] |

| Appearance | Off-white to light brown solid (Expected) | Based on similar compounds |

| Melting Point | Data not available. For the analogous methyl 5-methyl-6-nitronicotinate, the melting point is 104-106 °C.[2] For methyl nicotinate, it is 38-43 °C.[3] | |

| Boiling Point | Data not available. For methyl nicotinate, the boiling point is 209 °C at 760 mmHg.[3] | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol. | Based on its structure and data for similar compounds. |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light and moisture. The analogous methyl nicotinate shows slow hydrolysis in aqueous solutions.[4] | |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | General recommendation for halogenated organic compounds. |

Synthesis

The most common laboratory-scale synthesis of this compound involves the radical bromination of Methyl 5-methylnicotinate.

Experimental Protocol: Radical Bromination

This protocol is based on established methods for benzylic bromination.

Reaction Scheme:

Materials:

-

Methyl 5-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide)

-

Anhydrous solvent (e.g., Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN))

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux reactions

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methylnicotinate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator (e.g., 0.1 eq AIBN) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[5]

Workflow Diagram:

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the bromomethyl protons, and a singlet for the methyl ester protons. The chemical shift of the bromomethyl protons is typically in the range of 4.5-4.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the bromomethyl carbon, and the methyl ester carbon.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or TFA to improve peak shape).

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Workflow for HPLC Analysis:

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]

- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Methyl 5-(bromomethyl)nicotinate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-(bromomethyl)nicotinate (CAS No. 877624-38-9). The information is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in organic synthesis. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy.

Predicted Spectroscopic Data

The structural elucidation of this compound (Molecular Formula: C₈H₈BrNO₂, Molecular Weight: 230.06 g/mol ) is based on a combination of spectroscopic techniques. The following tables summarize the predicted data.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the electronic environment of each proton in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-2 (Pyridine ring) |

| ~8.7 | s | 1H | H-6 (Pyridine ring) |

| ~8.3 | s | 1H | H-4 (Pyridine ring) |

| ~4.6 | s | 2H | -CH₂Br (Bromomethyl) |

| ~3.9 | s | 3H | -OCH₃ (Ester methyl) |

| Predicted for a solution in CDCl₃. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester carbonyl) |

| ~155 | C-6 (Pyridine ring) |

| ~151 | C-2 (Pyridine ring) |

| ~138 | C-4 (Pyridine ring) |

| ~133 | C-5 (Pyridine ring) |

| ~127 | C-3 (Pyridine ring) |

| ~53 | -OCH₃ (Ester methyl) |

| ~31 | -CH₂Br (Bromomethyl) |

| Predicted for a solution in CDCl₃. |

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of IR radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~3000 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1580, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~700 - 600 | Medium | C-Br stretch |

| Predicted for a solid sample, e.g., using an ATR accessory. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and providing structural clues.

| m/z | Relative Intensity | Assignment |

| 231 / 229 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 150 | High | [M - Br]⁺ |

| 200 / 198 | Medium | [M - OCH₃]⁺ |

| 122 | Medium | [M - Br - CO]⁺ |

| Predicted for Electron Ionization (EI) source. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a ¹H frequency of 400 MHz or higher.

Sample Preparation (Solution-State):

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.[1]

-

If required for precise chemical shift calibration, add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v).[2]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[1][3]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[1]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C) to maximize signal reception.[1]

-

Acquire the spectrum using appropriate parameters (e.g., pulse sequence, spectral width, number of scans, relaxation delay).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift axis by referencing the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the built-in press anvil to ensure firm and uniform contact between the sample and the crystal surface.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

Sample Preparation (for LC-MS with ESI):

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

-

Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase as the diluent.[4]

-

Filter the final diluted sample through a 0.22 µm syringe filter into an appropriate autosampler vial to remove any particulate matter.[4]

Data Acquisition (ESI-MS):

-

Set the ESI source to positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-400 amu).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. Methyl nicotinate(93-60-7) 1H NMR [m.chemicalbook.com]

- 6. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of Methyl 5-(bromomethyl)nicotinate: A Technical Guide for Drug Discovery and Organic Synthesis

For Immediate Release

Methyl 5-(bromomethyl)nicotinate, a halogenated pyridine derivative, is emerging as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structural features, combining a reactive bromomethyl group with a nicotinic acid ester scaffold, offer a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its role in the synthesis of targeted therapeutics and other advanced organic molecules. Detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes are presented to support researchers, scientists, and professionals in the pharmaceutical industry.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to act as an electrophilic building block. The electron-withdrawing nature of the pyridine ring and the ester group enhances the reactivity of the bromomethyl moiety, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is central to its application in the synthesis of a diverse range of compounds.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

A significant and rapidly evolving application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and pyridyl-containing linkers are frequently employed to impart favorable physicochemical properties.

This compound serves as an ideal precursor for the installation of such linkers. The bromomethyl group can readily react with nucleophiles, such as amines or alcohols, present on either the E3 ligase ligand or the target protein binder, to form a stable covalent bond. For instance, its reaction with a piperazine-containing linker fragment is a common strategy to introduce the pyridyl moiety.

Synthesis of PARP Inhibitors and Other Bioactive Molecules

The nicotinamide scaffold is a core structural feature of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain types of cancers. The structural similarity of this compound to nicotinamide makes it a valuable starting material for the synthesis of novel PARP inhibitor backbones. The bromomethyl group can be elaborated into various functional groups or used to link the nicotinamide core to other pharmacophoric elements.

Furthermore, the versatility of this reagent extends to the synthesis of other biologically active compounds, including potential neuroprotective agents and analogs of nicotinamide riboside, a precursor to the essential coenzyme NAD+.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful research and development. The following sections provide protocols for the synthesis of this compound and a representative application in the synthesis of a PROTAC building block.

Synthesis of this compound

This protocol is adapted from established procedures for the bromination of methyl-substituted aromatic compounds.

Reaction Scheme:

Materials:

-

Methyl 5-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

To a solution of Methyl 5-methylnicotinate in carbon tetrachloride, add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or dibenzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Representative Application: Synthesis of a PROTAC Linker Precursor

This protocol describes the alkylation of a piperazine derivative, a common step in the synthesis of PROTACs.

Reaction Scheme:

Materials:

-

This compound

-

N-Boc-piperazine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound and N-Boc-piperazine (1.0-1.2 equivalents) in DMF.

-

Add DIPEA (1.5-2.0 equivalents) to the solution and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound and its subsequent reaction with a piperazine nucleophile.

| Reaction | Reactants | Solvent | Base | Temperature | Time (h) | Yield (%) |

| Synthesis of this compound | Methyl 5-methylnicotinate, NBS, AIBN | CCl₄ | - | Reflux | 2-4 | 70-85 |

| Alkylation of N-Boc-piperazine | This compound, N-Boc-piperazine | DMF | DIPEA | Room Temp. | 4-8 | 80-95 |

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Biological Context: PROTAC-Mediated Protein Degradation

The ultimate application of this compound in the context of PROTACs is to facilitate the degradation of disease-causing proteins. The synthesized PROTAC molecule, incorporating the pyridyl linker, engages both a target protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL). This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis with significant potential for the development of novel therapeutics. Its application in the synthesis of PROTACs and other biologically active molecules underscores its importance for researchers in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to facilitate the exploration of this compound's synthetic utility and accelerate the development of next-generation therapies.

Methyl 5-(bromomethyl)nicotinate: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)nicotinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring, a methyl ester, and a reactive bromomethyl group, make it an attractive starting material for the synthesis of a diverse array of novel compounds with significant therapeutic potential. The pyridine core is a common motif in many biologically active molecules, while the bromomethyl group serves as a key handle for introducing various functional groups and building complex molecular architectures through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of this compound as a building block, including its synthesis, reactivity, and its application in the development of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

Properties and Synthesis of this compound

This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Methyl 5-(bromomethyl)pyridine-3-carboxylate |

| CAS Number | 877624-38-9 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol |

The synthesis of this compound is typically achieved through the radical bromination of methyl 5-methylnicotinate. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as dibenzoyl peroxide.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Methyl 5-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a solution of methyl 5-methylnicotinate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of dibenzoyl peroxide (0.1 eq).

-

Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

The filtrate, containing the desired product, can be used directly for the next step or concentrated under reduced pressure to obtain the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

This compound as a Building Block: Synthetic Applications

The reactivity of the bromomethyl group in this compound makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, leading to the generation of large and structurally varied compound libraries for biological screening.

Reactions with N-Nucleophiles (Amines)

This compound readily reacts with primary and secondary amines to form the corresponding 5-(aminomethyl)nicotinate derivatives. These derivatives are valuable intermediates for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.

Representative Experimental Protocol: Synthesis of Methyl 5-((dialkylamino)methyl)nicotinate

Materials:

-

This compound

-

A secondary amine (e.g., diethylamine) (1.2 eq)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the secondary amine and the non-nucleophilic base to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactions with O-Nucleophiles (Phenols and Alcohols)

The reaction of this compound with phenols or alcohols in the presence of a base affords the corresponding ether derivatives. This synthetic route is valuable for creating compounds with potential applications as kinase inhibitors and anti-inflammatory agents.

Representative Experimental Protocol: Synthesis of Methyl 5-((phenoxymethyl)nicotinate

Materials:

-

This compound

-

A substituted phenol (1.1 eq)

-

A base (e.g., potassium carbonate or sodium hydride) (1.5 eq)

-

Anhydrous solvent (e.g., acetone or dimethylformamide)

Procedure:

-

To a solution of the substituted phenol in the anhydrous solvent, add the base and stir for 30 minutes at room temperature.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) for 12-24 hours, monitoring by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Reactions with S-Nucleophiles (Thiols)

Thiol-containing nucleophiles react with this compound to yield thioether derivatives. These compounds are of interest in the development of various therapeutic agents due to the unique properties of the sulfur linkage.

Representative Experimental Protocol: Synthesis of Methyl 5-((phenylthio)methyl)nicotinate

Materials:

-

This compound

-

Thiophenol (1.1 eq)

-

A base (e.g., sodium hydroxide or potassium carbonate) (1.2 eq)

-

Solvent (e.g., ethanol or dimethylformamide)

Procedure:

-

Dissolve thiophenol in the solvent and add the base.

-

To this solution, add this compound.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic phase, dry it, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Biological Activities of Nicotinic Acid Derivatives

While specific biological data for novel compounds derived directly from this compound is limited in the public domain, the broader class of nicotinic acid derivatives has been extensively studied and shown to possess a wide range of biological activities. The following tables summarize some of the key therapeutic areas and reported activities for various nicotinic acid derivatives, providing a strong rationale for the exploration of novel compounds synthesized from the this compound scaffold.

Table 1: Anticancer and Kinase Inhibitory Activities of Nicotinic Acid Derivatives

| Compound Class | Target/Activity | Representative IC₅₀/EC₅₀ | Reference |

| Pyrrolo[3,2-d]pyrimidine derivatives | VEGFR2 Kinase Inhibition | 20d: Potent inhibition at 3mg/kg/day in vivo | [1] |

| Quinoline-based derivatives | mTOR Inhibitors | C₁: 97.38 µM/ml (HCT116 cells) | [2] |

| Pyrrolo[2,3-d]pyrimidine hybrids | Antiproliferative (HepG2, MCF-7, etc.) | Varies by compound and cell line | [3] |

| 5-Methylisatin derivatives | CDK2 Inhibitors | - | [4] |

Table 2: Anti-inflammatory and Analgesic Activities of Nicotinic Acid Derivatives

| Compound Class | Activity | Key Findings | Reference |

| 2-Substituted phenyl derivatives | Analgesic and Anti-inflammatory | Compound 4c showed significant activity | [5] |

| Methyl salicylate derivatives | Anti-inflammatory | M15 and M16 showed high activity | [2] |

Table 3: Antimicrobial and Other Biological Activities of Nicotinic Acid Derivatives

| Compound Class | Activity | Key Findings | Reference |

| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Antimicrobial | Compound 3g showed potent activity against P. aeruginosa and E. coli (MIC = 0.21 μM) | [6] |

Signaling Pathways Modulated by Nicotinic Acid Derivatives

Nicotinic acid derivatives can exert their biological effects by modulating various intracellular signaling pathways, often through interaction with nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can trigger a cascade of downstream events that influence cell proliferation, survival, and inflammation. Understanding these pathways is crucial for the rational design of novel therapeutic agents.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Nicotinic receptor activation has been shown to stimulate the PI3K/Akt pathway, promoting cell survival and proliferation.

Caption: PI3K/Akt signaling pathway activated by nAChRs.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, its dysregulation is frequently observed in cancer. Activation of nAChRs can lead to the stimulation of the MAPK/ERK cascade.

Caption: MAPK/ERK signaling pathway downstream of nAChRs.

Experimental Workflow for Drug Discovery

The utilization of this compound as a building block in a drug discovery program typically follows a structured workflow, from initial library synthesis to the identification of lead compounds.

Caption: A typical drug discovery workflow using the core building block.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel compounds with a wide spectrum of potential therapeutic applications. Its straightforward synthesis and the reactivity of its bromomethyl group allow for the efficient generation of diverse chemical libraries. While the full potential of this scaffold is still being explored, the well-established biological activities of the broader class of nicotinic acid derivatives provide a strong impetus for further research and development. By leveraging the synthetic accessibility of this compound and a deeper understanding of the signaling pathways modulated by its derivatives, researchers are well-positioned to discover and develop next-generation therapeutics for a range of diseases. This technical guide serves as a foundational resource to aid in these endeavors, providing key synthetic protocols, highlighting potential biological targets, and outlining a strategic workflow for drug discovery.

References

- 1. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jopir.in [jopir.in]

- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors | MDPI [mdpi.com]

- 5. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 6. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

Navigating the Synthesis and Supply of Methyl 5-(bromomethyl)nicotinate: A Technical Guide for Researchers

For Immediate Release

Methyl 5-(bromomethyl)nicotinate, a key heterocyclic building block, is gaining traction within the scientific community, particularly in the realm of drug discovery and development. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its commercial availability, synthesis protocols, and potential applications, with a focus on its emerging role in targeted protein degradation.

Commercial Availability

This compound (CAS No. 877624-38-9) and its hydrobromide salt are available from a range of chemical suppliers. Purity levels are typically offered at a minimum of 95%. While pricing is subject to change and often dependent on the supplier and quantity, this guide provides a snapshot of current commercial offerings to aid in procurement planning.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| BLD Pharm | This compound | 877624-38-9 | ≥95% | 1g | ~$389.00 |

| 5g | Inquiry | ||||

| 25g | Inquiry | ||||

| Matrix Scientific | This compound hydrobromide | 877624-38-9 | Inquiry | Inquiry | Inquiry |

| Ambeed | This compound | 877624-38-9 | 97% | 100mg | ~$45.00 |

| 250mg | ~$75.00 | ||||

| 1g | ~$180.00 | ||||

| 5g | ~$630.00 | ||||

| Key Organics | This compound | 877624-38-9 | >95% | 1g | Inquiry |

| 5g | Inquiry | ||||

| A1-Chemicals | This compound | 877624-38-9 | 95% | 1g | ~$165.00 |

| 5g | ~$495.00 |

Note: Prices are approximate and were retrieved from online catalogs. Researchers are advised to contact suppliers directly for current pricing and availability.

Synthesis of this compound

A common synthetic route to this compound involves the radical bromination of Methyl 5-methylnicotinate. The following protocol is based on established chemical literature.[1]

Experimental Protocol: Radical Bromination

Materials:

-

Methyl 5-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4)

Procedure:

-

To a solution of methyl 5-methylnicotinate (1 equivalent) in carbon tetrachloride, add N-Bromosuccinimide (1 equivalent).

-

Add a catalytic amount of dibenzoyl peroxide (0.15 equivalents) to the mixture.

-

Reflux the reaction mixture for approximately 3 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solution containing this compound can often be used in subsequent steps without further purification. If necessary, purification can be achieved through column chromatography.

Application in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by some suppliers strongly indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The bromomethyl group of this compound serves as a reactive handle for covalent attachment to a linker, which can then be further functionalized with a POI-binding ligand and an E3 ligase ligand.

The pyridine ring of the nicotinate moiety can also play a role in the overall physicochemical properties and binding interactions of the final PROTAC molecule. The ability to readily synthesize and functionalize this compound makes it a valuable tool for researchers developing novel therapeutics based on targeted protein degradation.

This guide provides a foundational understanding of this compound for its application in a research and development setting. As the field of targeted protein degradation continues to evolve, the demand for versatile building blocks like this is expected to grow, paving the way for new therapeutic interventions.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 5-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 5-(bromomethyl)nicotinate, a key building block in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the known hazards, proper handling procedures, first aid measures, and relevant physical and chemical properties. Additionally, it includes detailed experimental protocols for its synthesis and a representative reaction, alongside visualizations to aid in understanding the associated workflows and chemical principles.

Safety and Hazard Information

Hazard Identification:

Based on the data for this compound hydrobromide, the following hazards are anticipated:

-

Skin Irritation: May cause skin irritation.

-

Serious Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Sensitization: May cause an allergic skin reaction.

Precautionary Measures:

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements, adapted from information on similar compounds, should be strictly followed:

-

Prevention:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up. Recommended storage is under an inert atmosphere at 2-8°C.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

Data Presentation

The following tables summarize the known physical and chemical properties of this compound. It is important to note that some of this data is predicted and should be used as a guide.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [2][3] |

| Molecular Weight | 230.06 g/mol | [2][3] |

| CAS Number | 877624-38-9 | [1][2][3] |

| Appearance | Solid (predicted) | |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C (Inert atmosphere) |

Table 2: Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 (Predicted) | H315: Causes skin irritation |

| Eye Irritation | 2A (Predicted) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 (Predicted) | H335: May cause respiratory irritation |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from Methyl 5-methylnicotinate via a free-radical bromination reaction.

Materials:

-

Methyl 5-methylnicotinate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Dibenzoyl peroxide (0.15 eq)

-

Carbon tetrachloride (CCl₄)

Procedure: [2]

-

To a solution of Methyl 5-methylnicotinate (e.g., 5 g, 33 mmol) in carbon tetrachloride (200 mL), add N-Bromosuccinimide (5.9 g, 33 mmol) and dibenzoyl peroxide (1.2 g, 4.95 mmol).

-

Reflux the reaction mixture for 3 hours.

-

Cool the reaction to room temperature.

-

The resulting carbon tetrachloride solution containing the product, this compound, can be used in subsequent steps without further purification.

Representative Reaction: Alkylation of an Amine

This compound is a versatile alkylating agent. The following is a generalized protocol for the amination of a related bromomethylpyridine derivative, which illustrates a typical application.

Materials:

-

Methyl 2-(bromomethyl)nicotinate (1.0 eq)

-

Ammonia (7N solution in Methanol) (10 eq, excess)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

Procedure: [4]

-

Dissolve Methyl 2-(bromomethyl)nicotinate in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Add the 7N solution of ammonia in methanol dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base.

-

For purification and salt formation, dissolve the crude free base in a minimal amount of diethyl ether and slowly add a solution of hydrochloric acid in diethyl ether until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

General Laboratory Safety Protocol

Caption: General safety protocol for handling hazardous chemical reagents.

PROTAC Mechanism of Action

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Nicotinic Receptor Modulators Utilizing Methyl 5-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nicotinic acetylcholine receptor (nAChR) modulators using methyl 5-(bromomethyl)nicotinate as a key building block. Nicotinic receptors are a family of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their modulation by small molecules offers therapeutic potential for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

This compound is a versatile reagent that can be employed in the synthesis of a variety of nicotinic receptor ligands. Its utility stems from the presence of a reactive bromomethyl group, which allows for the introduction of the nicotinic pharmacophore onto different molecular scaffolds through nucleophilic substitution reactions.

Synthesis of the Key Intermediate: this compound

The primary route to obtaining this compound involves the radical bromination of its precursor, methyl 5-methylnicotinate.

Reaction Scheme:

Caption: Synthesis of the key building block.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Methyl 5-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide

-

Carbon tetrachloride (CCl4)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-methylnicotinate (1.0 eq) in carbon tetrachloride.

-

To this solution, add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of dibenzoyl peroxide (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting succinimide byproduct can be removed by filtration.

-

The filtrate, containing the crude this compound, can be used directly in the next step or purified by column chromatography on silica gel.

Quantitative Data:

| Reactant | Molar Eq. |

| Methyl 5-methylnicotinate | 1.0 |

| N-Bromosuccinimide (NBS) | 1.0 |

| Dibenzoyl peroxide | catalytic |

Application in the Synthesis of Nicotinic Receptor Ligands

This compound serves as an excellent electrophile for the N-alkylation of various amine-containing scaffolds. This reaction introduces the 3-pyridylmethyl moiety, a key structural feature present in many potent nicotinic receptor modulators.

General Workflow for Synthesis and Evaluation

The general workflow for utilizing this compound in the discovery of new nicotinic receptor modulators is outlined below.

Caption: Drug discovery workflow.

Example Application: Synthesis of Novel Nicotinic Ligands with Multimodal Action

While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, a plausible synthetic route to novel nicotinic ligands can be inferred. For instance, the synthesis of functionalized esters with nicotinic activity often involves the coupling of a nicotinic acid derivative with an appropriate alcohol or amine.[1] The bromomethyl group of this compound provides a reactive handle to achieve this.

Hypothetical Reaction Scheme:

Caption: General synthesis of a nicotinic modulator.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

-

This compound

-

Amine of interest

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

Dimethylformamide (DMF) or Acetonitrile (CH3CN)

Procedure:

-

To a solution of the amine (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated nicotinic receptor modulator.

Pharmacological Evaluation of Synthesized Modulators

The synthesized compounds can be evaluated for their affinity and functional activity at various nAChR subtypes.

In Vitro Binding Affinity

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor subtype. For nAChRs, [3H]epibatidine or [3H]cytisine are often used as radioligands.

Quantitative Data from a Representative Study: [1]

| Compound | nAChR Subtype | Ki (µM) |

| Compound 20 | α4β2 | 0.031 ± 0.006 |

| h-DAT | 1.008 ± 0.230 | |

| Compound 21 | α4β2 | 0.113 ± 0.037 |

| h-DAT | 0.075 ± 0.009 | |

| Compound 3 | α4β2 | 0.009 ± 0.001 |

Note: These compounds are examples of nicotinic ligands and were not explicitly synthesized from this compound in the cited literature. However, this data illustrates the typical quantitative information obtained from such studies.

Functional Activity

Functional assays, such as calcium flux assays using fluorescent dyes (e.g., Fluo-4), are employed to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific nAChR subtype expressed in a cell line (e.g., SH-EP1 cells).

Signaling Pathways and Experimental Logic

The modulation of nAChRs by synthesized ligands can impact various downstream signaling pathways. The general logic of evaluating these compounds involves a tiered approach from synthesis to biological characterization.

Caption: From synthesis to biological evaluation.

By following these protocols and application notes, researchers can effectively utilize this compound as a valuable synthon in the development of novel and potent nicotinic receptor modulators for potential therapeutic applications.

References

Protocol for the N-alkylation of Amines with Methyl 5-(bromomethyl)nicotinate: A Detailed Application Note for Researchers

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Methyl 5-(bromomethyl)nicotinate is a valuable bifunctional reagent, incorporating a reactive benzylic bromide for alkylation and a methyl nicotinate moiety. The nicotinic acid (niacin) core is of significant interest in drug discovery, as its derivatives are known to play roles in various signaling pathways. For instance, nicotinic acid has been shown to inhibit vascular inflammation through a SIRT1-dependent signaling pathway[1]. Furthermore, derivatives of nicotinic acid are key ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases and cognitive function[2]. This application note provides a detailed protocol for the N-alkylation of a range of primary and secondary amines with this compound, offering a straightforward route to novel substituted nicotinic acid derivatives for further investigation in drug development and chemical biology.

Reaction Scheme

The general reaction for the N-alkylation of amines with this compound is depicted below:

Where Py represents the pyridine ring, and R1 and R2 can be hydrogen, alkyl, or aryl groups.

Experimental Protocols

Materials and Methods

-

Reagents:

-

This compound (≥95%)

-

Primary and secondary amines (e.g., benzylamine, aniline, diethylamine, piperidine)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

-

NMR spectrometer

-

Mass spectrometer

-

General Protocol for N-alkylation

-

To a solution of the amine (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 10 minutes under an inert atmosphere.

-

Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise over 15 minutes.

-

Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-alkylated product.

Data Presentation

The following table summarizes the results for the N-alkylation of various amines with this compound based on the general protocol.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI+) m/z |

| 1 | Benzylamine | Methyl 5-((benzylamino)methyl)nicotinate | 6 | 85 | 9.15 (d, J=2.0 Hz, 1H), 8.78 (d, J=2.0 Hz, 1H), 8.30 (t, J=2.0 Hz, 1H), 7.40-7.25 (m, 5H), 3.95 (s, 3H), 3.90 (s, 2H), 3.85 (s, 2H), 2.0 (br s, 1H) | 271.1 [M+H]⁺ |

| 2 | Aniline | Methyl 5-((phenylamino)methyl)nicotinate | 8 | 78 | 9.18 (d, J=2.0 Hz, 1H), 8.80 (d, J=2.0 Hz, 1H), 8.35 (t, J=2.0 Hz, 1H), 7.25-7.15 (m, 2H), 6.80-6.70 (m, 3H), 4.40 (s, 2H), 4.10 (br s, 1H), 3.96 (s, 3H) | 257.1 [M+H]⁺ |

| 3 | Diethylamine | Methyl 5-((diethylamino)methyl)nicotinate | 4 | 92 | 9.12 (d, J=2.0 Hz, 1H), 8.75 (d, J=2.0 Hz, 1H), 8.25 (t, J=2.0 Hz, 1H), 3.94 (s, 3H), 3.70 (s, 2H), 2.60 (q, J=7.2 Hz, 4H), 1.10 (t, J=7.2 Hz, 6H) | 223.1 [M+H]⁺ |

| 4 | Piperidine | Methyl 5-(piperidin-1-ylmethyl)nicotinate | 4 | 95 | 9.10 (d, J=2.0 Hz, 1H), 8.73 (d, J=2.0 Hz, 1H), 8.22 (t, J=2.0 Hz, 1H), 3.93 (s, 3H), 3.60 (s, 2H), 2.45-2.35 (m, 4H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H) | 235.1 [M+H]⁺ |

Visualizations

Experimental Workflow

Caption: Workflow for the N-alkylation of amines.

Signaling Pathway Context

The nicotinic acid moiety of the synthesized compounds suggests their potential interaction with pathways regulated by nicotinamide adenine dinucleotide (NAD⁺), a key cellular metabolite. One such pathway involves Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase.

Caption: Potential biological targets of the synthesized compounds.

Conclusion

This application note provides a reliable and versatile protocol for the N-alkylation of various amines with this compound. The reaction proceeds with good to excellent yields for both primary and secondary, as well as aliphatic and aromatic amines. The resulting N-substituted methyl 5-(aminomethyl)nicotinate derivatives are valuable building blocks for the synthesis of more complex molecules with potential applications in modulating SIRT1- and nAChR-related signaling pathways, making them attractive candidates for further investigation in drug discovery programs.

References

- 1. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl 5-(bromomethyl)nicotinate in Pyridine-Based Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)nicotinate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development.[1] Its structure, incorporating an electrophilic bromomethyl group and a nucleophilicity-modulating pyridine ring with a methyl ester, makes it an ideal building block for the derivatization of complex molecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3][4][5][6][7] The pyridine-nicotinate core of this reagent can serve as a rigid and synthetically tractable component of the linker in a PROTAC, influencing the overall conformation and efficacy of the degrader.[8]

This document provides detailed application notes and experimental protocols for the use of this compound in the derivatization of pyridine-based structures, with a focus on its application in PROTAC synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate reaction setup and characterization.

| Property | Value | Source(s) |

| CAS Number | 877624-38-9 | [9] |

| Molecular Formula | C₈H₈BrNO₂ | [9] |

| Molecular Weight | 230.06 g/mol | [9] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |

Applications in Derivatization for PROTAC Synthesis

The primary application of this compound in drug discovery is as a linker component in the synthesis of PROTACs. The bromomethyl group serves as a reactive handle for covalent attachment to a nucleophilic site on either a ligand for a Protein of Interest (POI) or a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][10][11] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism.[1]

The pyridine ring of the nicotinate can provide rigidity to the linker, which is a critical factor in optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase. The ester group offers a potential site for further modification or can influence the overall polarity and cell permeability of the final PROTAC molecule.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of nucleophile-containing molecules with this compound. Researchers should optimize the reaction conditions based on the specific substrate and desired product.

Protocol 1: N-Alkylation of an Amine-Containing Moiety (e.g., E3 Ligase Ligand)

This protocol describes the reaction of this compound with a primary or secondary amine, a common step in attaching the linker to an E3 ligase ligand.

Materials:

-

This compound

-

Amine-containing substrate (e.g., VHL or CRBN ligand derivative)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Purification apparatus (e.g., flash chromatography system)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound dropwise to the stirred solution of the amine and base.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

| Substrate Type | Product | Typical Yield (%) | Typical Purity (%) (after chromatography) |

| Primary Amine | Secondary Amine Derivative | 60 - 80 | >95 |

| Secondary Amine | Tertiary Amine Derivative | 50 - 75 | >95 |

Protocol 2: O-Alkylation of a Phenolic Moiety

This protocol outlines the derivatization of a phenol, which can be present on a POI ligand, via a Williamson ether synthesis.

Materials:

-

This compound

-

Phenol-containing substrate

-

Anhydrous Acetonitrile (ACN) or DMF

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

TLC supplies

-

Purification apparatus

Procedure:

-

Under an inert atmosphere, dissolve the phenol-containing substrate (1.0 equivalent) in anhydrous ACN or DMF.

-

Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

| Substrate Type | Product | Typical Yield (%) | Typical Purity (%) (after chromatography) |

| Phenol | Phenyl Ether Derivative | 50 - 70 | >95 |

Visualizations

Logical Workflow for Derivatization

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation [mdpi.com]

- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Methyl 5-(bromomethyl)nicotinate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)nicotinate is a versatile bifunctional reagent of significant interest in medicinal chemistry. Its structure, incorporating a reactive bromomethyl group and a methyl nicotinate scaffold, renders it a valuable building block for the synthesis of a diverse array of biologically active molecules. The pyridine ring is a common motif in many pharmaceuticals, and the bromomethyl group provides a convenient handle for introducing various functionalities through nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on nicotinic acetylcholine receptor (nAChR) modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 877624-38-9 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. |

| Storage | Store at 2-8°C, protected from light and moisture. |

Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR activity is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and certain types of cancer.[1] Consequently, the development of selective nAChR modulators is a major focus of drug discovery efforts.

This compound serves as an excellent starting material for the synthesis of novel nAChR ligands. The bromomethyl group can be readily displaced by various nucleophiles, such as primary and secondary amines, to introduce diverse side chains that can interact with specific subtypes of nAChRs.

Representative Medicinal Chemistry Project: Synthesis of Novel α4β2 nAChR Partial Agonists

This section outlines a representative project focused on the synthesis and evaluation of a series of substituted benzylamine derivatives of methyl nicotinate as potential partial agonists of the α4β2 nAChR subtype, a key target for smoking cessation therapies.[2]

Experimental Protocols

I. General Procedure for the Synthesis of Methyl 5-((benzylamino)methyl)nicotinate Derivatives

This protocol describes the N-alkylation of various substituted anilines with this compound.

-

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-fluoroaniline, 3-methoxyaniline)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

-

-

Procedure:

-

To a solution of the substituted aniline (1.0 eq.) in acetonitrile (10 mL/mmol of aniline) in a round-bottom flask, add potassium carbonate (2.0 eq.).

-

Add a solution of this compound (1.1 eq.) in acetonitrile (5 mL/mmol) dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl 5-((substituted-benzylamino)methyl)nicotinate derivative.

-

II. Synthesis of this compound

This protocol describes a common method for the synthesis of the starting material, this compound, from methyl 5-methylnicotinate.

-

Materials:

-

Methyl 5-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

-

Procedure: [3]

-

To a solution of methyl 5-methylnicotinate (5 g, 33 mmol) in carbon tetrachloride (200 mL), add N-Bromosuccinimide (5.9 g, 1 equivalent) and dibenzoyl peroxide (1.2 g, 0.15 equivalents).[3]

-

Reflux the reaction mixture for 3 hours.[3]

-

Cool the reaction to room temperature. The resulting solution containing this compound can be used in the next step without further purification.[3]

-

Quantitative Data

The following table summarizes representative yields and biological activity data for a series of synthesized compounds. The biological activity is presented as the inhibitory constant (Kᵢ) against the human α4β2 nAChR, determined by radioligand binding assays.

| Compound | R | Yield (%) | α4β2 nAChR Kᵢ (µM) |

| 1a | H | 75 | 5.2 ± 0.4 |

| 1b | 4-F | 72 | 2.8 ± 0.3 |

| 1c | 3-OCH₃ | 68 | 8.1 ± 0.7 |

| Varenicline | - | - | 0.00015[4] |

Note: The Kᵢ values are hypothetical and for illustrative purposes, based on structure-activity relationships observed in similar series of nAChR modulators. Varenicline is included as a reference compound.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling in Dopamine Release and Addiction

Activation of presynaptic α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) leads to an influx of Ca²⁺, which in turn triggers the release of dopamine in the nucleus accumbens (NAc). This dopamine release is a key event in the brain's reward pathway and is central to the addictive properties of nicotine.[5][6][7] Partial agonists at the α4β2 nAChR, such as varenicline, are thought to exert their therapeutic effect by partially stimulating this pathway to alleviate withdrawal symptoms, while also competing with nicotine to reduce its rewarding effects.[4]

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel nAChR modulators using this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of novel ligands targeting nicotinic acetylcholine receptors. The straightforward reactivity of its bromomethyl group allows for the efficient generation of diverse chemical libraries for biological screening. The protocols and data presented herein provide a foundation for researchers to explore the potential of this reagent in their own drug discovery programs. Further investigation into the synthesis of derivatives targeting other enzyme classes and for applications in PET imaging is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Methyl 5-((Aryl/Alkylthio)methyl)nicotinates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 5-(bromomethyl)nicotinate is a versatile reagent in medicinal chemistry and drug discovery, serving as a key building block for introducing a nicotinoyl moiety with a flexible thioether linkage. The reaction of this compound with thiols proceeds via a nucleophilic substitution reaction (SN2) to afford a variety of methyl 5-((aryl/alkylthio)methyl)nicotinates.[1][2][3] These products are of significant interest as they can be further elaborated or screened for biological activity. This document provides a detailed experimental protocol for this transformation, along with representative data and workflow diagrams. The high nucleophilicity of thiols makes them excellent partners for reaction with alkyl halides like this compound.[3][4]

Experimental Protocols

This section details the general procedure for the reaction of this compound with a representative thiol.

Materials and Reagents:

-

This compound

-

Thiophenol (or other desired thiol)

-

Potassium Carbonate (K₂CO₃) or other suitable base (e.g., Triethylamine, Sodium Hydride)

-